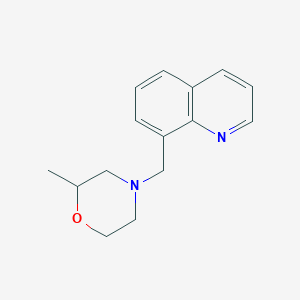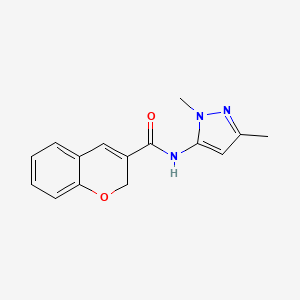
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as DMPC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. DMPC has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.
Wirkmechanismus
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide exerts its biological effects by binding to specific molecular targets in cells. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular metabolism and energy homeostasis. N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects on cells. It has been found to increase the production of adenosine triphosphate (ATP), which is the primary source of energy in cells. N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide also regulates the expression of genes involved in lipid metabolism and glucose uptake, which are important for maintaining cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide is its ability to selectively target specific molecular pathways in cells. This makes it a valuable tool for studying the molecular mechanisms underlying various biological processes. However, one of the limitations of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential area of research is the development of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is the optimization of the synthesis method for N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological effects of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide.
Synthesemethoden
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide involves the reaction of 2H-chromene-3-carboxylic acid with 2,5-dimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. In cancer therapy, N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that helps in the elimination of abnormal cells.
In neuroprotection, N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been studied for its ability to protect neurons from oxidative stress-induced damage. It has been found to reduce the production of reactive oxygen species (ROS) and prevent the activation of pro-inflammatory cytokines, which are known to cause neuronal damage.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-14(18(2)17-10)16-15(19)12-8-11-5-3-4-6-13(11)20-9-12/h3-8H,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBPUKDRBEKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

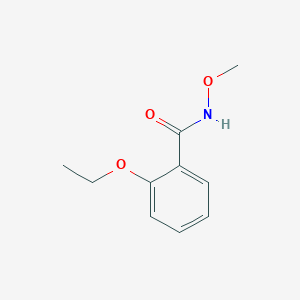
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)

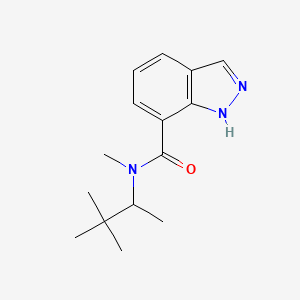
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
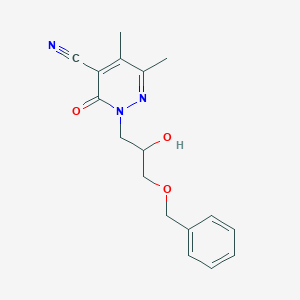
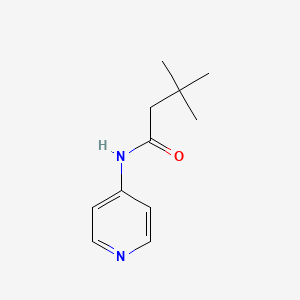
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
